Copper(I) sulfide

Descripción general

Descripción

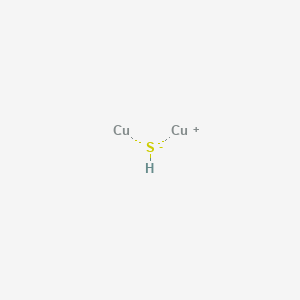

Copper(I) sulfide is a chemical compound of copper and sulfur with the chemical formula Cu2S . It is found in nature as the mineral chalcocite . The compound has a narrow range of stoichiometry ranging from Cu1.997S to Cu2.000S . Samples are typically black .

Synthesis Analysis

This compound can be prepared by treating copper with sulfur or H2S . The rate of this reaction depends on the particle size and temperature . In a study, copper sulfide nanomaterial was prepared by a hydrothermal process, using copper chloride and Thiourea .

Molecular Structure Analysis

This compound has a crystal lattice structure that is face-centered cubic (fcc). The crystal structure is made up of copper and sulfur atoms, with each copper atom surrounded by four sulfur atoms in a tetrahedral arrangement . Its structure has been described as approximating to a hexagonal close packed array of sulfur atoms with Cu atoms in planar 3 coordination .

Chemical Reactions Analysis

This compound reacts readily with hot sulfur gas (S8, S4, and S2), forming a dark grey, brittle crystalline solid of copper sulfide . Cu2S reacts with oxygen to form SO2: 2 Cu2S + 3 O2 → 2 Cu2O + 2 SO2 .

Physical And Chemical Properties Analysis

This compound is a copper sulfide, a chemical compound of copper and sulfur. It has the chemical compound Cu2S . It is found in nature as the mineral chalcocite . It has a narrow range of stoichiometry ranging from Cu1.997S to Cu2.000S . Samples are typically black .

Aplicaciones Científicas De Investigación

1. Environmental and Photovoltaic Applications

Copper(I) sulfide is recognized for its potential in environmental and photovoltaic applications. Fu (2018) highlights the use of this compound in environmentally friendly and earth-abundant colloidal chalcogenide nanocrystals for photovoltaic devices, emphasizing its non-toxic nature and potential in sustainable energy solutions (Fu, 2018).

2. Energy Storage and Conversion

This compound exhibits promising characteristics for energy storage and conversion. Durga et al. (2018) describe a low-temperature solution approach for preparing copper sulfide for use in supercapacitors and quantum-dot sensitized solar cells, highlighting its excellent specific capacitance and energy density (Durga et al., 2018). Majumdar (2020) further discusses copper sulfide’s use in high-energy supercapacitor applications, noting its promising electrochemical performance and cost-effectiveness (Majumdar, 2020).

3. Sensing Applications

This compound is increasingly utilized in sensing applications. Kumar et al. (2022) explore the use of copper-zinc-tin-sulfide (CZTS) thin films for gas sensing, emphasizing its potential in environmental monitoring (Kumar et al., 2022). Huynh (2020) reviews the potential of copper-sulfide-based nanocomposites in chemical and biological sensing, underlining their effectiveness in physiological and environmental monitoring (Huynh, 2020).

4. Catalytic Applications

Research by Oversteeg (2020) investigates copper sulfide nanoparticles' role in catalysis, particularly in photo- and electrocatalysis. Their study suggests that while copper sulfide nanoparticles have limitations as photocatalysts, they show promise in electrochemical CO2 reduction (Oversteeg, 2020).

Mecanismo De Acción

Target of Action

Copper(I) sulfide, also known as dicopper sulphide, primarily targets sulfide ores . These ores are the main raw materials for copper metal production . The compound interacts with these ores, leading to various chemical reactions and transformations .

Mode of Action

This compound interacts with its targets through a process known as electrochemical oxidation . This process involves the transformation of this compound to copper(II) sulfide . The electrochemical oxidation rate of this compound is determined by the dissolution of the passive layer and diffusion of the reagents and reaction products through it .

Biochemical Pathways

The dissolution of metal sulfides, such as those targeted by this compound, occurs via two chemical pathways: the thiosulfate or the polysulfide pathway . These pathways are determined by the mineralogy of the metal sulfides and their acid solubility . The microbial cell enables metal sulfide dissolution via oxidation of iron (II) ions and inorganic sulfur compounds .

Pharmacokinetics

This compound nanostructures have enhanced physiochemical and pharmacokinetics characteristics in comparison to gold, silver, and carbon nanomaterials . The small-sized Cu x S y nanoparticles can absorb efficiently in the near-infrared region (NIR) above 700 nm, and the absorption can be tuned by altering their stoichiometries . Moreover, their easy removal through the kidneys overpowers the issue of toxicity caused by many inorganic substances .

Result of Action

The result of this compound’s action is the formation of a new phase of a this compound monolayer, denoted δ-Cu2S, with both novel electronic properties and superior oxidation resistance . This compound exhibits a modest direct band gap and an ultrahigh electron mobility . The marked difference between the electron and hole mobilities of δ-Cu2S suggests easy separation of electrons and holes for solar energy conversion .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of dissolved oxygen . For instance, the electrochemical oxidation rate of this compound is influenced by the transformation of >Cu (II) by sulfite to >Cu (I), a process that is initiated by the presence of dissolved oxygen .

Safety and Hazards

Direcciones Futuras

There is theoretical evidence of a new phase of a copper(I) sulfide (Cu2S) monolayer, denoted δ-Cu2S, with both novel electronic properties and superior oxidation resistance . Both monolayer and bilayer δ-Cu2S have much lower formation energy than the known β-Cu2S phase . This suggests a high possibility of experimental realization of δ-Cu2S .

Propiedades

IUPAC Name |

copper;copper(1+);sulfanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cu.H2S/h;;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKDYYAZGHBAPR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[SH-].[Cu].[Cu+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu2HS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041804 | |

| Record name | Dicopper sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Copper sulfide (Cu2S) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

21112-20-9, 22205-45-4 | |

| Record name | Chalcocite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021112209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cuprous sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022205454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper sulfide (Cu2S) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicopper sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicopper sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of copper(I) sulfide?

A1: this compound is represented by the molecular formula Cu2S. Its molecular weight is 159.16 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize this compound?

A2: Researchers commonly employ a suite of spectroscopic techniques to gain insights into the structural and electronic characteristics of this compound. These include UV-Vis absorption spectroscopy [, , , , ], near-infrared (NIR) spectroscopy [, ], X-ray diffraction (XRD) [, , , , , , ], X-ray photoelectron spectroscopy (XPS) [, , ], and electron paramagnetic resonance (EPR) [].

Q3: How does the stability of this compound nanoparticles vary with size, particularly in relation to phase transitions?

A3: Research indicates a size-dependent relationship between this compound nanoparticle size and its temperature-induced solid-solid phase transition. Specifically, smaller nanoparticles exhibit the high-chalcocite phase at lower temperatures, potentially even within the operating range of photovoltaic devices []. This size-dependent phase behavior presents opportunities for accessing morphologies not typically observed in bulk materials.

Q4: What are the implications of this compound's superionic phase transition for potential applications like LK-99?

A4: this compound undergoes a phase transition at 104 °C, transitioning from an ordered low-temperature phase to a high-temperature superionic phase []. This transition leads to sharp changes in electrical resistivity and heat capacity, potentially confounding the interpretation of purported superconductivity in materials like LK-99, which contain significant this compound fractions.

Q5: How does this compound function as a heterogeneous catalyst in the abatement of iohexol?

A5: this compound exhibits superior activation performance when combined with sulfite in the degradation of iohexol, a recalcitrant organic pollutant []. This activation stems from copper acting as the primary activation site, while reductive sulfur species facilitate the continuous regeneration of copper. The process effectively generates sulfate radicals (SO4•−), which contribute significantly to iohexol abatement.

Q6: What role does this compound play in catalyzing the coupling of aryl iodides with diaryl disulfides?

A6: this compound acts as a highly efficient, ligand-free catalyst in the cross-coupling reaction between aryl iodides and diaryl disulfides []. Notably, this catalytic process utilizes only 1 mol% of Cu2S, iron powder as a reductant, and potassium carbonate (K2CO3) as a base. This reaction proceeds in DMSO under an argon atmosphere, highlighting the potential of this compound in organic synthesis.

Q7: Have computational methods been used to model and understand the properties of this compound?

A7: Density-functional theory (DFT) calculations have been employed to predict the structural and electronic properties of this compound, particularly its digenite phase []. These calculations provide insights into the formation energies of point defects, surface energies, and electronic band structures, contributing to a deeper understanding of this material.

Q8: How do modifications to the this compound structure impact its properties and potential applications?

A8: While the provided research doesn't delve into specific structural modifications, it highlights the importance of controlling stoichiometry and morphology for tailoring properties []. For example, copper-deficient this compound (Cu2–xS) exhibits distinct optical and electronic properties compared to stoichiometric Cu2S. This understanding of structure-property relationships is crucial for optimizing this compound for various applications.

Q9: How does the dissolution of this compound vary depending on the surrounding medium, and what are the implications for its applications?

A10: While the provided research doesn't directly address this compound dissolution, it highlights that this compound can be leached using ammoniacal solutions with varying compositions, leading to the separation of copper from other metals in electronic waste []. This suggests that the dissolution behavior of this compound is highly sensitive to the chemical environment, which is a crucial factor to consider in applications such as hydrometallurgy and environmental remediation.

Q10: Are there alternative materials being investigated that could potentially replace this compound in specific applications?

A11: Yes, alternative environmentally friendly and earth-abundant materials are being investigated for similar applications. These include iron disulfide (FeS2), tin sulfide (SnS), tin selenide (SnSe), bismuth sulfide (Bi2S3), and ternary/quaternary copper chalcogenides like copper zinc tin sulfide (Cu2ZnSnS4, CZTS) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,4'-Bipyridine]-3-carboxylic acid hydrochloride](/img/structure/B3421669.png)

![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B3421693.png)